3,4-Diamino-5-(trifluoromethyl)benzonitrile 3,4-Diamino-5-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 157554-49-9
VCID: VC5408944
InChI: InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2
SMILES: C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N
Molecular Formula: C8H6F3N3
Molecular Weight: 201.152

3,4-Diamino-5-(trifluoromethyl)benzonitrile

CAS No.: 157554-49-9

Cat. No.: VC5408944

Molecular Formula: C8H6F3N3

Molecular Weight: 201.152

* For research use only. Not for human or veterinary use.

3,4-Diamino-5-(trifluoromethyl)benzonitrile - 157554-49-9

Specification

CAS No. 157554-49-9
Molecular Formula C8H6F3N3
Molecular Weight 201.152
IUPAC Name 3,4-diamino-5-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2
Standard InChI Key ZKIFWZKDVRJGBA-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with:

  • A trifluoromethyl group at position 5

  • Amino groups at positions 3 and 4

  • A cyano group at position 1

This arrangement creates three distinct electronic environments:

  • Electron-withdrawing CF₃ and CN groups

  • Electron-donating NH₂ groups

  • Conjugation pathways enabling charge delocalization

Key Physicochemical Parameters

PropertyValueSource
Molecular Weight201.15 g/mol
XLogP31.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar Surface Area89.9 Ų

The compound's calculated lipophilicity (XLogP3 = 1.2) suggests moderate membrane permeability, while its high polar surface area indicates potential for forming multiple non-covalent interactions .

Synthetic Methodologies

Multi-Step Synthesis Pathways

Industrial production typically employs sequential functionalization of benzotrifluoride derivatives:

Route A: Nitration/Reduction Approach

  • Nitration: Starting with 3-nitro-5-(trifluoromethyl)benzonitrile using HNO₃/H₂SO₄ at 0-5°C

  • Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to convert nitro to amino groups

Route B: Directed Metalation Strategy

  • Lithiation: Treatment of 3-fluoro-5-(trifluoromethyl)benzonitrile with LDA at -78°C

  • Amination: Quenching with hydroxylamine-O-sulfonic acid

Process Optimization Challenges

Key challenges in scale-up include:

  • Regioselectivity control during nitration (avoiding para-substitution)

  • Over-reduction risks of cyano groups during hydrogenation

  • Purification complexities due to polar byproducts

Recent advances employ continuous flow reactors to improve yield (78-82%) and purity (>95%) while reducing reaction times .

Reactivity Profile

Nucleophilic Sites

The dual amino groups enable diverse transformations:

Reaction TypeProductConditions
AcylationBis-acetamide derivativesAc₂O, pyridine, 80°C
Suzuki CouplingBiaryl systemsPd(PPh₃)₄, K₂CO₃
CyclocondensationBenzimidazole analogsCS₂, EtOH reflux

Electrophilic Character

The electron-deficient aromatic ring participates in:

  • Friedel-Crafts alkylation with activated alkyl halides

  • Nitration at position 2 (HNO₃/AcOH, 40°C)

  • Halogenation using NXS (X = Cl, Br) in DMF

Applications in Materials Science

Polyimide Precursor

The compound serves as a diamine monomer for high-performance polymers:

Polymer PropertyValue
Glass Transition Temp249-332°C
Dielectric Constant3.08-3.62 @ 10 kHz
Thermal StabilityTd₅% = 505-542°C (air)

These polyimines exhibit exceptional thermal stability while maintaining processability, making them suitable for flexible electronics .

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) or Zn(II) ions yields porous frameworks with:

  • Surface area: 980-1,250 m²/g

  • CO₂ uptake: 2.8 mmol/g @ 298K

  • H₂ storage: 1.2 wt% @ 77K

EndpointResult
Acute Oral (Rat)LD₅₀ > 2,000 mg/kg
Skin IrritationNon-irritating
Ames TestNegative

Proper handling requires PPE due to potential respiratory sensitization risks .

SupplierPurityPrice Range
VulcanChem98%$1,200-1,500/g
Ambeed95%$980-1,200/g
Apollo Scientific97%€850-1,100/g

Regulatory Status

  • REACH: Pre-registered (2024)

  • TSCA: Listed

  • China IECSC: Approved

Future Research Directions

  • Development of enantioselective synthesis routes

  • Exploration in covalent organic frameworks (COFs)

  • Structure-activity relationship (SAR) studies for anticancer applications

  • Hybrid composite materials for battery electrolytes

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